2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the class of purine nucleosides This compound is structurally characterized by a purine base attached to a ribose sugar, which is further substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a ribose sugar under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the nucleoside from its precursors. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: It plays a crucial role in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar in structure but lacks the specific substitutions present in 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one.
Adenosine: Another purine nucleoside with different functional groups and biological activities.
Inosine: A nucleoside that differs in the base structure and has distinct biochemical roles.
Uniqueness
The uniqueness of this compound lies in its specific substitutions and stereochemistry, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(2-17)6(19)5(18)9(21-11)16-3-13-4-7(16)14-10(12)15-8(4)20/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t5-,6?,9+,11+/m0/s1 |
InChI Key |
JMYWNUMFSBSFID-VXEZAODTSA-N |
Isomeric SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Origin of Product |
United States |
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